N,5-dimethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N,5-dimethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C4H7N3S. It is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
N,5-dimethyl-1,3,4-thiadiazol-2-amine is a compound that has been studied for its potential biological activities . .
Mode of Action
Compounds with a similar thiadiazole scaffold have been reported to inhibit certain pathways
Biochemical Pathways
Compounds with a similar thiadiazole scaffold have been reported to inhibit the interleukin-6 (il-6)/jak/stat3 pathway .
Result of Action
Compounds with a similar thiadiazole scaffold have been reported to have antimicrobial activity .
Biochemical Analysis
Cellular Effects
It is known that the compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,5-dimethyl-1,3,4-thiadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
N,5-dimethyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
N,5-dimethyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole: A parent compound with similar structural features but different substituents.
2-amino-1,3,4-thiadiazole: Another derivative with an amino group at the 2-position, showing different biological activities.
5-phenyl-1,3,4-thiadiazole: A derivative with a phenyl group, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N,5-dimethyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-6-7-4(5-2)8-3/h1-2H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRHHVGPZXCQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38917-35-0 |
Source
|
Record name | N,5-dimethyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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